Cas no 2830-53-7 (1-Benzyloxy-2-bromo-4-methylbenzene)
1-Benzyloxy-2-bromo-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Benzyloxy)-2-bromo-4-methylbenzene
- 2-bromo-4-methyl-1-phenylmethoxybenzene
- 4-Benzoxyl-3-bromotoluene
- 1-Benzyloxy-2-bromo-4-methylbenzene
- 2-benzyloxy-5-methylbromobenzene
- 3-bromo-4-benzyloxytoluene
- 4-(Benzyloxy)-3-bromotoluene
- SCHEMBL1855654
- CS-0328140
- MFCD09753753
- DTXSID00444127
- AKOS008912773
- 1-(Benzyloxy)-2-bromo-4-methylbenzene;4-Benzoxyl-3-bromotoluene
- A856702
- SY239888
- CAA83053
- VKHZSLPJRBZFCI-UHFFFAOYSA-N
- AC-5448
- 2-Bromo-4-methyl-1-(phenylmethoxy)benzene
- 2830-53-7
- BS-27760
-
- MDL: MFCD09753753
- Inchi: 1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: VKHZSLPJRBZFCI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 276.01500
- Monoisotopic Mass: 276.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.341±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 43-45 ºC
- Boiling Point: 354.7±27.0 °C at 760 mmHg
- Flash Point: 144.6±9.7 °C
- Refractive Index: 1.592
- Solubility: Almost insoluble (0.02 g/l) (25 º C),
- PSA: 9.23000
- LogP: 4.33650
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-Benzyloxy-2-bromo-4-methylbenzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
1-Benzyloxy-2-bromo-4-methylbenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Benzyloxy-2-bromo-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087423-5g |
1-(Benzyloxy)-2-bromo-4-methylbenzene |
2830-53-7 | 95% | 5g |
$242.40 | 2023-09-02 | |
| Alichem | A019087423-10g |
1-(Benzyloxy)-2-bromo-4-methylbenzene |
2830-53-7 | 95% | 10g |
$377.19 | 2023-09-02 | |
| TRC | B291500-100mg |
1-Benzyloxy-2-bromo-4-methylbenzene |
2830-53-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B291500-250mg |
1-Benzyloxy-2-bromo-4-methylbenzene |
2830-53-7 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B291500-500mg |
1-Benzyloxy-2-bromo-4-methylbenzene |
2830-53-7 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B291500-1g |
1-Benzyloxy-2-bromo-4-methylbenzene |
2830-53-7 | 1g |
$ 167.00 | 2023-04-18 | ||
| Fluorochem | 218688-1g |
1-(Benzyloxy)-2-bromo-4-methylbenzene |
2830-53-7 | 95% | 1g |
£90.00 | 2021-06-29 | |
| Fluorochem | 218688-5g |
1-(Benzyloxy)-2-bromo-4-methylbenzene |
2830-53-7 | 95% | 5g |
£300.00 | 2021-06-29 | |
| A2B Chem LLC | AF31617-1g |
1-Benzyloxy-2-bromo-4-methylbenzene |
2830-53-7 | 96% | 1g |
$19.00 | 2024-04-20 | |
| A2B Chem LLC | AF31617-5g |
1-Benzyloxy-2-bromo-4-methylbenzene |
2830-53-7 | 96% | 5g |
$52.00 | 2024-04-20 |
1-Benzyloxy-2-bromo-4-methylbenzene Suppliers
1-Benzyloxy-2-bromo-4-methylbenzene Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-Benzyloxy-2-bromo-4-methylbenzene
Chemical Profile of 1-Benzyloxy-2-bromo-4-methylbenzene (CAS No. 2830-53-7)
1-Benzyloxy-2-bromo-4-methylbenzene, identified by its CAS number 2830-53-7, is a significant intermediate in synthetic organic chemistry and pharmaceutical research. This compound belongs to the class of aryl bromides and exhibits a unique structural framework that makes it valuable for various chemical transformations. The presence of both a bromo substituent and a benzyloxy group on a methyl-substituted benzene ring provides multiple reactive sites, enabling diverse synthetic pathways.
The molecular structure of 1-Benzyloxy-2-bromo-4-methylbenzene consists of a benzene core with a bromine atom at the 2-position, a methyl group at the 4-position, and an oxygen-linked benzylic moiety at the 1-position. This configuration allows for selective functionalization, making it a versatile building block in medicinal chemistry and material science. The benzyloxy group, in particular, is known for its stability under various reaction conditions while maintaining reactivity in nucleophilic substitution and coupling reactions.
In recent years, 1-Benzyloxy-2-bromo-4-methylbenzene has garnered attention in the development of novel pharmaceuticals due to its ability to serve as a precursor for more complex heterocyclic compounds. Researchers have leveraged its structural features to explore derivatives with potential biological activity. For instance, modifications at the bromine or benzyloxy positions can yield compounds with enhanced binding affinity to target enzymes or receptors, which is crucial for drug discovery.
One notable application of 1-Benzyloxy-2-bromo-4-methylbenzene is in the synthesis of kinase inhibitors, which are widely studied for their therapeutic potential in treating cancers and inflammatory diseases. The bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups that are critical for kinase inhibition. Additionally, the benzyloxy group can be further modified to enhance solubility or metabolic stability, improving the pharmacokinetic properties of the final drug candidates.
Recent advancements in computational chemistry have also highlighted the utility of 1-Benzyloxy-2-bromo-4-methylbenzene as a scaffold for virtual screening campaigns. Its rigid aromatic core and well-defined substituents make it an ideal candidate for generating large libraries of analogs with varying electronic and steric properties. Such libraries are then screened against biological targets to identify hits with promising activity profiles. This approach has accelerated the discovery process in drug development pipelines.
The synthesis of 1-Benzyloxy-2-bromo-4-methylbenzene typically involves bromination followed by benzylation of appropriately substituted precursors. The choice of starting materials and reaction conditions can significantly influence yield and purity, necessitating optimization strategies tailored to industrial-scale production. Modern synthetic methodologies often incorporate green chemistry principles to minimize waste and improve efficiency, aligning with global sustainability goals.
In material science, 1-Benzyloxy-2-bromo-4-methylbenzene has been explored as a precursor for organic semiconductors and liquid crystals. Its aromatic structure and functional groups contribute to tunable electronic properties, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. By fine-tuning its molecular architecture, researchers can modulate charge transport characteristics, enhancing device performance.
The chemical reactivity of 1-Benzyloxy-2-bromo-4-methylbenzene also extends to polymer chemistry, where it serves as a monomer or crosslinking agent in the synthesis of specialty polymers. These polymers exhibit unique properties such as thermal stability or biodegradability, depending on the degree and position of functionalization. Such materials are increasingly relevant in industries ranging from packaging to biomedicine.
As research continues to evolve, 1-Benzyloxy-2-bromo-4-methylbenzene is expected to remain a cornerstone compound in synthetic chemistry. Its adaptability across multiple disciplines underscores its importance as both a research tool and an industrial intermediate. Future studies may focus on expanding its utility through innovative synthetic routes or exploring new applications in emerging fields such as nanotechnology or bioconjugation chemistry.
The growing demand for high-purity 1-Benzyloxy-2-bromo-4-methylbenzene underscores the need for robust manufacturing processes that ensure consistency and reliability. Quality control measures must be implemented at every stage of production to meet stringent industry standards. Collaborative efforts between academia and industry are essential to drive innovation while maintaining rigorous safety protocols.
In conclusion,1-Benzyloxy-2-bromo-4-methylbenzene (CAS No. 2830-53-7) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and polymer chemistry. Its unique structural features enable diverse chemical transformations, making it indispensable in modern research laboratories. As scientific understanding progresses,1-Benzyloxy-2-bromo-4-methylbenzene will undoubtedly continue to play a pivotal role in advancing chemical synthesis and material development.
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